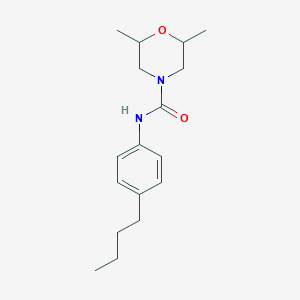
N-(3,4-dimethylphenyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-3-piperidinamine, also known as NDMA, is a chemical compound that belongs to the class of arylpiperidines. NDMA has gained significant attention in recent years due to its potential therapeutic applications in various medical fields.
Wirkmechanismus
N-(3,4-dimethylphenyl)-3-piperidinamine acts as an antagonist at the dopamine D2 receptor and serotonin 5-HT2A receptor. It also inhibits the reuptake of dopamine and serotonin, leading to an increase in their extracellular concentrations. This mechanism of action is believed to be responsible for N-(3,4-dimethylphenyl)-3-piperidinamine's therapeutic effects.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-piperidinamine has been found to affect various biochemical and physiological processes. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an improvement in mood and a reduction in pain perception. N-(3,4-dimethylphenyl)-3-piperidinamine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-3-piperidinamine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(3,4-dimethylphenyl)-3-piperidinamine is also highly selective for the dopamine D2 and serotonin 5-HT2A receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, N-(3,4-dimethylphenyl)-3-piperidinamine has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. N-(3,4-dimethylphenyl)-3-piperidinamine is also a controlled substance, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for N-(3,4-dimethylphenyl)-3-piperidinamine research. One area of interest is the development of novel N-(3,4-dimethylphenyl)-3-piperidinamine analogs with improved pharmacological properties. Another area of interest is the study of N-(3,4-dimethylphenyl)-3-piperidinamine's potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to elucidate the long-term effects of N-(3,4-dimethylphenyl)-3-piperidinamine on brain function and behavior.
Synthesemethoden
N-(3,4-dimethylphenyl)-3-piperidinamine can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-dimethylphenylacetonitrile with piperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in various medical fields. It has been found to exhibit antipsychotic, antidepressant, and analgesic properties. N-(3,4-dimethylphenyl)-3-piperidinamine has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-5-6-12(8-11(10)2)15-13-4-3-7-14-9-13/h5-6,8,13-15H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYFXPDVQIGJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCNC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B5399843.png)


![N-[2-(1H-imidazol-1-yl)benzyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5399859.png)
![3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5399874.png)
![4-({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5399881.png)
![2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5399893.png)
![methyl 5-methyl-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5399902.png)
![N-{4-[5-(2,4-hexadienoylamino)-1H-benzimidazol-2-yl]phenyl}-2,4-hexadienamide](/img/structure/B5399921.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5399932.png)
![(1-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}cyclobutyl)amine hydrochloride](/img/structure/B5399936.png)
![5-imino-2-isobutyl-6-(4-isopropylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5399937.png)

![N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5399941.png)